molecular formula C9H17Cl2NO2 B1441771 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride CAS No. 1219956-78-1

2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride

Cat. No.: B1441771
CAS No.: 1219956-78-1
M. Wt: 242.14 g/mol
InChI Key: QXYGCARBGLSSPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride consists of 9 carbon atoms, 17 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Pharmacological Applications of Piperidine Derivatives

Piperidine derivatives, such as donepezil and tizanidine, have significant pharmacological importance. Donepezil, a piperidine-based acetylcholinesterase inhibitor, is widely recognized for its therapeutic efficacy in Alzheimer's disease by enhancing cholinergic function. It demonstrates benefits in cognition and global function in patients with Alzheimer's, suggesting potential cognitive enhancement applications for related compounds (Román & Rogers, 2004). Tizanidine, another piperidine derivative, acts as an alpha2-adrenergic receptor agonist and is utilized for muscle spasticity and certain pain syndromes, indicating the muscle relaxant and analgesic potential of piperidine compounds (Malanga, Reiter, & Garay, 2008).

Chemical and Environmental Research on Chloroacetate Compounds

Chloroacetate compounds have been studied for their environmental impact and chemical reactivity. The metabolism and toxicology of chlorinated ethylenes, for instance, provide insight into the biotransformation pathways of chloroacetate derivatives, which could inform safety and environmental risk assessments of related chemicals (Leibman & Ortiz, 1977). Additionally, the dichloroacetate dilemma discusses the balance between environmental hazards and therapeutic potentials, highlighting the importance of understanding the biological effects and environmental fate of chloroacetate derivatives (Stacpoole, 2010).

Synthetic and Medicinal Chemistry Applications

The synthesis of cyclic compounds containing aminobenzenesulfonamide exemplifies the versatility of incorporating nitrogen-containing and chlorinated groups into complex molecules for pharmaceutical applications. This research underscores the potential for developing functional molecules and pharmaceuticals based on structural motifs similar to 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride (Kaneda, 2020).

Biochemical Analysis

Biochemical Properties

2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine and prolonged neurotransmission. Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, modulating their function and contributing to its overall biochemical effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling . By binding to these receptors, this compound can alter downstream signaling cascades, affecting processes such as cell proliferation, differentiation, and apoptosis. Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes involved in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it has been shown to inhibit the activity of acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine . Additionally, this compound can modulate the activity of ion channels by binding to their regulatory sites, affecting ion flux and cellular excitability. These interactions contribute to the compound’s overall effects on cellular function and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or heat may lead to its degradation, reducing its efficacy. In in vitro and in vivo studies, long-term exposure to this compound has been associated with changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects highlight the importance of careful handling and storage of the compound in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and memory by modulating neurotransmitter levels and signaling pathways . At higher doses, it can lead to toxic or adverse effects, such as neurotoxicity and hepatotoxicity . These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may have different biological activities . Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters (OCTs), facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to specific proteins .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound has been found to localize to specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct this compound to these compartments, where it can interact with specific biomolecules and exert its effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-piperidin-2-ylethyl 2-chloroacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2.ClH/c10-7-9(12)13-6-4-8-3-1-2-5-11-8;/h8,11H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYGCARBGLSSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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